1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of pyridazine, piperidine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.
Properties
IUPAC Name |
1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-13-4-5-16(21-20-13)22-8-6-14(7-9-22)11-18-17(23)19-12-15-3-2-10-24-15/h2-5,10,14H,6-9,11-12H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXETPJITZDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 6-methylpyridazine and thiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation.
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Step 1: Synthesis of 6-Methylpyridazine Derivative
Reagents: 6-Methylpyridazine, suitable halogenating agents.
Conditions: Halogenation under controlled temperature and solvent conditions.
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Step 2: Synthesis of Piperidine Intermediate
Reagents: Piperidine, alkylating agents.
Conditions: Alkylation reactions under basic conditions.
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Step 3: Coupling Reaction
Reagents: 6-Methylpyridazine derivative, piperidine intermediate, thiophene derivative.
Conditions: Coupling under catalytic conditions, often using palladium catalysts.
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Step 4: Urea Formation
Reagents: Coupled intermediate, isocyanate or carbodiimide.
Conditions: Urea formation under mild heating and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
- **
Biological Activity
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is C16H20N4OS, with a molecular weight of 320.42 g/mol. The structure features a urea moiety linked to a piperidine and pyridazine ring, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylpyridazine derivatives with piperidine and thiophenes under controlled conditions. The synthetic route may include the use of coupling agents and solvents to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. It may target specific kinases or transcription factors that are critical for tumor growth.
Case Studies
In a recent study, the compound was evaluated for its synergistic effects when combined with established chemotherapeutic agents like doxorubicin. The combination treatment showed enhanced cytotoxicity compared to individual treatments, particularly in breast cancer models characterized by resistance to conventional therapies.
Pharmacological Profile
The pharmacological profile of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea includes:
Antitumor Activity:
Studies indicate that this compound can effectively reduce tumor size in xenograft models.
Anti-inflammatory Properties:
Preliminary data suggest that it may also exhibit anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines.
Antimicrobial Activity:
Some derivatives within the same class have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of substituted piperidine and pyridazine precursors. Key steps include:
- Coupling reactions : Reacting a 6-methylpyridazine derivative with a piperidine scaffold via nucleophilic substitution or reductive amination .
- Urea formation : Introducing the urea group through reaction of an isocyanate intermediate with a thiophen-2-ylmethylamine derivative under controlled conditions (e.g., using triethylamine as a base in dichloromethane) .
- Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization to isolate the final product.
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux conditions for coupling steps), and catalyst optimization (e.g., palladium catalysts for cross-coupling if applicable) .
Basic: How is structural characterization performed for this compound?
Answer:
Post-synthesis validation employs:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, particularly distinguishing urea NH signals (~9.5–10.5 ppm) and aromatic thiophene/pyridazine peaks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, ensuring no residual intermediates .
- X-ray crystallography (if applicable): For unambiguous confirmation of stereochemistry and hydrogen-bonding interactions in the urea moiety .
Advanced: What strategies mitigate low yield or purity during synthesis?
Answer:
Yield optimization involves:
- Reagent stoichiometry : Balancing equivalents of isocyanate and amine precursors to minimize side products .
- Temperature gradients : Stepwise heating (e.g., 0°C to room temperature) during sensitive steps like urea bond formation .
- Catalyst screening : Testing palladium or copper catalysts for coupling efficiency if cross-coupling reactions are involved .
Purity challenges are addressed via: - HPLC monitoring : Using reverse-phase HPLC to track reaction progress and identify impurities .
- Solvent optimization : Switching to mixed solvents (e.g., ethanol/water) for recrystallization to enhance crystal lattice formation .
Advanced: How does this compound interact with biological targets, and what assays are used to study its activity?
Answer:
Mechanistic studies focus on:
- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) to quantify IC values .
- Receptor binding : Radioligand displacement assays (e.g., using H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .
- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assays), with dose-response curves to evaluate potency .
Contradictions in activity data (e.g., varying IC across studies) may arise from differences in cell line specificity or assay conditions, necessitating orthogonal validation .
Advanced: How do structural modifications influence biological activity compared to analogs?
Answer:
Comparative analysis with analogs (e.g., substituent variations on the phenyl or piperidine rings) reveals:
- Thiophene vs. furan substitution : Thiophene enhances lipophilicity, improving membrane permeability (logP increases by ~0.5 units) .
- Pyridazine vs. pyridine moieties : The 6-methylpyridazine group increases hydrogen-bonding capacity, boosting kinase inhibition selectivity by 3–5 fold .
- Piperidine N-substituents : Bulky groups (e.g., tetrahydrothiopyran) reduce off-target interactions but may lower solubility .
These findings are quantified using SAR tables and molecular docking simulations to correlate structural features with activity .
Advanced: What analytical methods resolve contradictions in reported pharmacological data?
Answer:
Discrepancies in activity or toxicity profiles are addressed via:
- Meta-analysis : Aggregating data from multiple studies to identify consensus mechanisms (e.g., ROS modulation vs. direct enzyme inhibition) .
- ADME profiling : Assessing metabolic stability (e.g., liver microsomal assays) to clarify bioavailability differences .
- Crystallographic studies : Resolving binding modes to explain variations in receptor affinity (e.g., urea orientation in the active site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
